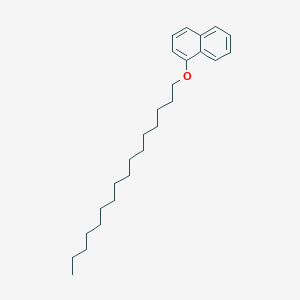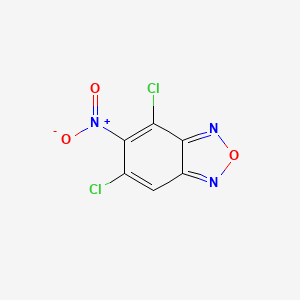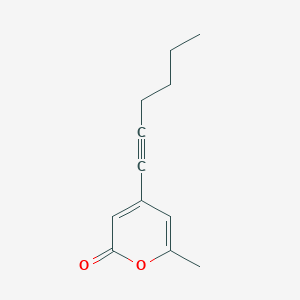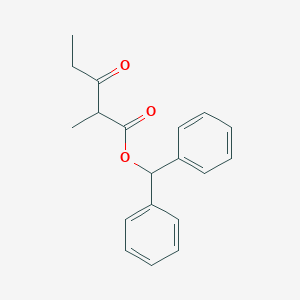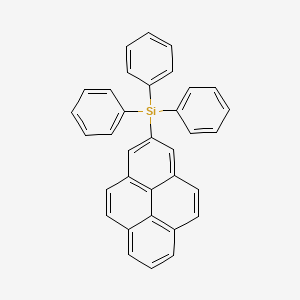
Triphenyl(pyren-2-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(pyren-2-YL)silane is an organosilicon compound that features a silicon atom bonded to three phenyl groups and one pyren-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(pyren-2-YL)silane typically involves the reaction of pyren-2-yl lithium or pyren-2-yl magnesium bromide with triphenylchlorosilane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in a solvent like tetrahydrofuran (THF) or toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(pyren-2-YL)silane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Silanes can be reduced to form silanes with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylsilanol, while substitution reactions can produce various substituted silanes .
Applications De Recherche Scientifique
Triphenyl(pyren-2-YL)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of Triphenyl(pyren-2-YL)silane involves its interaction with various molecular targets. In oxidation reactions, the silicon atom can form bonds with oxygen, leading to the formation of silanols. In substitution reactions, the phenyl groups can be replaced by other functional groups, altering the compound’s properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Similar in structure but lacks the pyren-2-yl group.
Triphenylmethylsilane: Contains a methyl group instead of the pyren-2-yl group.
Triphenylsilyl Spirobifluorenyl: Contains a spirobifluorenyl group instead of the pyren-2-yl group
Uniqueness
Triphenyl(pyren-2-YL)silane is unique due to the presence of the pyren-2-yl group, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in OLEDs and other optoelectronic devices .
Propriétés
Numéro CAS |
375857-20-8 |
|---|---|
Formule moléculaire |
C34H24Si |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
triphenyl(pyren-2-yl)silane |
InChI |
InChI=1S/C34H24Si/c1-4-13-29(14-5-1)35(30-15-6-2-7-16-30,31-17-8-3-9-18-31)32-23-27-21-19-25-11-10-12-26-20-22-28(24-32)34(27)33(25)26/h1-24H |
Clé InChI |
YAOKVTJXPQGXHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


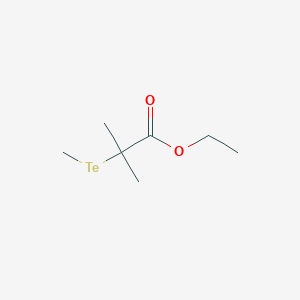
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)


![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
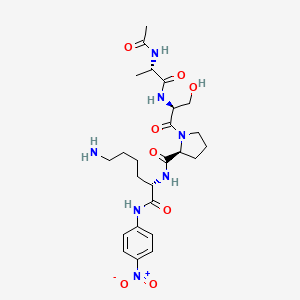
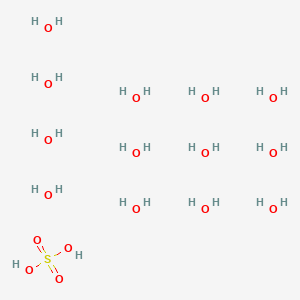
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
